Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Overview
Description
Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is a chemical compound with the CAS Number: 961-69-3 and Molecular Weight: 301.38 . Its IUPAC name is potassium (2R)- { [ (1E)-3-ethoxy-1-methyl-3-oxo-1-propenyl]amino} (phenyl)ethanoate . The compound appears as a white or pare-yellow crystalline powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.38 . Other physical and chemical properties such as melting point, density, and boiling point are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate has been utilized in the synthesis of complex organometallic compounds. For instance, reactions involving this compound with organotin(IV) led to the formation of complexes characterized by various spectroscopic techniques. These compounds display interesting structural properties such as centrosymmetric dimers and trigonal bipyramidal configurations (Baul et al., 2007).
Antagonist Activity in Pharmacology : This compound has been identified as a potent antagonist of gastrin and cholecystokinin-B receptors, highlighting its significance in pharmacological research. It has shown efficacy in inhibiting gastric acid secretion and preventing gastric damage in animal models (Pendley et al., 1995).
Cytotoxic Activity and Crystal Structures : The compound has been used in the synthesis of organotin(IV) complexes. These complexes have been evaluated for their cytotoxic activity against various human tumor cell lines, offering insights into potential therapeutic applications (Baul et al., 2006).
Novel Syntheses and Chemical Properties
Novel Syntheses : Research has been conducted on synthesizing novel compounds using potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate as a starting material. These syntheses contribute to the development of new molecules with potential biological activities (Branch et al., 1989).
Chiroptical Properties and Absolute Configuration : The compound has been used to study the chiroptical properties and absolute configuration of related molecules. Such studies are crucial for understanding the stereochemical aspects of pharmaceutical agents (Whitman et al., 1985).
Functionalized Schiff Base Organotin(IV) Complexes : Its derivatives have been used to create amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have been characterized and tested for their potential as anticancer drugs (Basu Baul et al., 2009).
properties
IUPAC Name |
potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWWAEFYIXXXQW-VMEHJNRZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate | |
CAS RN |
961-69-3 | |
Record name | Benzeneacetic acid, .alpha.-[(3-ethoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-, potassium salt (1:1), (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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